molecular formula C26H32N4O3S B14134832 2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1018052-56-6

2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14134832
CAS No.: 1018052-56-6
M. Wt: 480.6 g/mol
InChI Key: FYVJRMLUIOOASA-UHFFFAOYSA-N
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Description

2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1018052-56-6

Molecular Formula

C26H32N4O3S

Molecular Weight

480.6 g/mol

IUPAC Name

2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-3-propyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H32N4O3S/c1-3-13-30-25(32)22-20-7-5-6-8-21(20)34-23(22)27-26(30)29-16-14-28(15-17-29)24(31)18-9-11-19(12-10-18)33-4-2/h9-12H,3-8,13-17H2,1-2H3

InChI Key

FYVJRMLUIOOASA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C1N3CCN(CC3)C(=O)C4=CC=C(C=C4)OCC)SC5=C2CCCC5

Origin of Product

United States

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